6-Chloro-4-methoxypyridazin-3-amine

説明

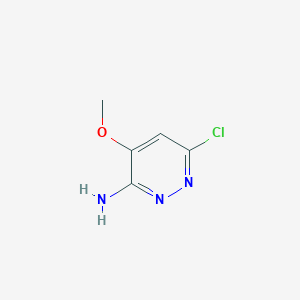

Structure

3D Structure

特性

IUPAC Name |

6-chloro-4-methoxypyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKFEBMJVVTSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729710 | |

| Record name | 6-Chloro-4-methoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808770-39-0 | |

| Record name | 6-Chloro-4-methoxypyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-methoxypyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pyridazine Scaffold: a Privileged Structure in Drug Discovery and Development

The pyridazine (B1198779) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. biosynth.com Its derivatives have been successfully developed into therapeutic agents for a variety of diseases. researchgate.net

The unique electronic properties of the pyridazine ring, conferred by the two adjacent nitrogen atoms, allow for diverse molecular interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological macromolecules. This has led to the development of pyridazine-containing compounds with a range of biological activities, including:

Anticancer: Pyridazine derivatives have shown significant promise as anticancer agents, targeting various biological processes involved in cancer progression. biosynth.com Some have been investigated as inhibitors of enzymes like glutaminase (B10826351) 1 (GLS1) and tropomyosin receptor kinase (TRK). biosynth.com

Cardiovascular: Certain pyridazinone derivatives, a class of compounds containing a pyridazine ring with a carbonyl group, have been developed as cardiotonic agents.

Anti-inflammatory and Analgesic: Pyridazine derivatives have been reported to possess anti-inflammatory and antinociceptive (pain-relieving) properties. nih.gov

Antimicrobial: The pyridazine scaffold has been incorporated into molecules exhibiting antibacterial and antifungal activities. sigmaaldrich.com

Antiviral: Research has also explored the potential of pyridazine-based compounds as antiviral agents. researchgate.net

The versatility of the pyridazine ring allows for extensive structural modifications, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. This has led to the synthesis of large libraries of pyridazine derivatives for high-throughput screening and the identification of new therapeutic leads. sigmaaldrich.com

The Expanding Role of Pyridazine Derivatives in Agrochemical Innovation

The impact of pyridazine (B1198779) derivatives extends beyond pharmaceuticals into the realm of agrochemicals, where they play a crucial role in crop protection. nih.gov The inherent biological activity of the pyridazine scaffold has been harnessed to develop new herbicides, fungicides, and insecticides. nih.gov

One of the most well-known examples is Chloridazon, a pyridazinone derivative that has been widely used as a selective herbicide in beet cultivation. The mode of action of many pyridazine-based agrochemicals involves the inhibition of essential biological processes in weeds, fungi, or insects. For instance, some pyridazine herbicides are known to inhibit photosynthesis at photosystem II. nih.gov

The development of novel pyridazine derivatives in agrochemistry is driven by the need for more effective and selective crop protection agents with improved environmental profiles. Researchers are continuously exploring new substitution patterns on the pyridazine ring to discover compounds with enhanced potency, broader spectrum of activity, and reduced toxicity to non-target organisms. uni.lu The use of pyridazine derivatives as isosteric replacements for other heterocyclic systems in existing agrochemicals is another active area of research. nih.gov

Emerging Frontiers: Pyridazines in Advanced Materials Science

In recent years, the unique photophysical and electronic properties of pyridazine-based compounds have attracted significant interest in the field of advanced materials science. sigmaaldrich.comchemicalbook.com The electron-deficient nature of the pyridazine (B1198779) ring makes it an attractive building block for the construction of organic electronic materials. sigmaaldrich.com

Pyridazine derivatives are being investigated for a variety of applications in materials science, including:

Organic Light-Emitting Diodes (OLEDs): The structural and electronic tunability of pyridazine-based materials makes them promising candidates for use in OLEDs, both as host materials and as emitters. sigmaaldrich.comvwr.com

Organic Field-Effect Transistors (OFETs): The ability of pyridazine-containing molecules to self-assemble and transport charge is being explored for their application in OFETs. sigmaaldrich.com

Organic Photovoltaics (OPVs): Pyridazine derivatives are being incorporated into the design of new organic solar cells. sigmaaldrich.com

Fluorescent Probes and Sensors: The fluorescence properties of some pyridazine compounds can be modulated by their environment, making them suitable for use as chemical sensors. sigmaaldrich.comchemicalbook.com

Catalysis: Pyridazine-based ligands are being used in the development of new catalysts for organic synthesis. uni.lu

The ability to modify the pyridazine core with various functional groups allows for the fine-tuning of its electronic and optical properties, paving the way for the rational design of new materials with tailored functionalities. sigmaaldrich.com

An Overview of 6 Chloro 4 Methoxypyridazin 3 Amine in the Context of Pyridazine Research

Established Synthetic Pathways for Pyridazine Core Construction

The formation of the pyridazine ring is a foundational step, and several classical and modern methods are employed to achieve this. These methods primarily involve the construction of the six-membered ring through cyclization or cycloaddition reactions, followed by functionalization.

Cyclization Reactions for Pyridazinone and Pyridazine Formation

One of the most fundamental and widely used methods for constructing the pyridazine core involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). wikipedia.org This approach allows for the direct formation of the di-nitrogen linkage essential to the pyridazine structure. A common variation starts with maleic anhydride (B1165640) or its derivatives, which react with hydrazine to form maleic hydrazide (pyridazine-3,6-dione), a key intermediate that can be further functionalized. wikipedia.orguni.lu

Another powerful technique is radical cyclization. For instance, the pyridazinone ring system can serve as a scaffold for creating fused bicyclic structures through a 5-exo radical cyclization, demonstrating the versatility of cyclization strategies in building complex molecular architectures.

The following table summarizes typical cyclization reactions for pyridazine synthesis.

| Starting Materials | Reagent | Product Type | Ref. |

| 1,4-Diketones / 4-Ketoacids | Hydrazine (H₂NNH₂) | Pyridazine | wikipedia.org |

| Maleic Anhydride | Hydrazine (H₂NNH₂) | Pyridazine-3,6-dione | wikipedia.orguni.lu |

| β,γ-Unsaturated Hydrazones | Copper(II) catalyst | 1,6-Dihydropyridazine | |

| Ketene N,S-acetals & N-tosylhydrazones | TBAI/K₂S₂O₈ | Trisubstituted Pyridazine |

Inverse Electron Demand Diels-Alder Reactions for Pyridazine Synthesis

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful and highly convergent method for synthesizing substituted pyridazines. This reaction typically involves the [4+2] cycloaddition of an electron-deficient diene, most commonly a 1,2,4,5-tetrazine, with an electron-rich dienophile, such as an alkene or alkyne. rsc.org

The reaction proceeds through an initial cycloaddition, followed by a retro-Diels-Alder reaction that extrudes a molecule of dinitrogen (N₂), leading to a dihydropyridazine (B8628806) intermediate. This intermediate can then aromatize to the final pyridazine product. rsc.org The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly accelerate this reaction, allowing it to proceed at room temperature with high yields. The regioselectivity of the cycloaddition can often be predicted and controlled, making it a versatile tool for accessing a wide range of multi-substituted pyridazines.

Key features of IEDDA reactions for pyridazine synthesis are highlighted below.

| Diene | Dienophile | Key Features | Ref. |

| 1,2,4,5-Tetrazines | Alkenes, Alkynes | High efficiency, N₂ extrusion, predictable regioselectivity. | rsc.org |

| 1,2,3-Triazines | 1-Propynylamines | Metal-free, neutral conditions, highly regioselective for 6-aryl-pyridazin-3-amines. |

Palladium-Catalyzed Cross-Coupling Methodologies in Pyridazine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the pre-formed pyridazine ring. These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, providing a modular approach to introduce diverse substituents. Halogenated pyridazines, particularly chloropyridazines, are common substrates for these transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is widely used to introduce aryl and heteroaryl groups onto the pyridazine nucleus. Even pyridazines with sensitive functional groups, such as a free amino group, can undergo Suzuki coupling smoothly.

Other significant palladium-catalyzed reactions include:

Stille Coupling: Utilizes organostannanes as the coupling partner.

Sonogashira Coupling: Forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Heck Reaction: Couples an alkene with an aryl halide.

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond, enabling the introduction of amino groups.

These reactions have proven effective on various pyridazine scaffolds, including pyridazinones and chloropyridazines, significantly expanding the accessible chemical space for drug discovery and materials science.

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound is not widely documented as a single process. However, a plausible synthetic route can be constructed based on established transformations of the pyridazine ring. The strategy involves the sequential and regioselective introduction of the chloro, methoxy, and amino functional groups onto the pyridazine core.

Chlorination and Amination Approaches to Substituted Pyridazines

A logical synthetic pathway would likely commence with a readily available precursor such as pyridazine-3,6-dione (maleic hydrazide).

Chlorination: The first step typically involves the conversion of the pyridazin-dione to the corresponding dichloropyridazine. 3,6-Dichloropyridazine (B152260) is a key intermediate, commonly synthesized by treating maleic hydrazide with a chlorinating agent like phosphorus oxychloride (POCl₃). uni.lu

Introduction of the Methoxy Group: To synthesize the target molecule, a methoxy group must be introduced at the 4-position. This can be challenging. An alternative is to start from a precursor that already contains a 4-position substituent. For example, starting with a 4-substituted maleic anhydride could install the desired group from the beginning. acs.org

Sequential Nucleophilic Aromatic Substitution (SNAr): Assuming the formation of an intermediate like 3,6-dichloro-4-methoxypyridazine, the next steps would involve selective nucleophilic substitutions. The electronic properties of the methoxy group at C4 would influence the reactivity of the chlorine atoms at C3 and C6.

Amination: The final step would be the introduction of the amino group at the C3 position. Selective amination of a dichloropyridazine is a known process. For instance, 3-amino-6-chloropyridazine can be prepared from 3,6-dichloropyridazine using ammonia (B1221849), often under pressure. digitellinc.com The regioselectivity of this reaction is crucial. In many cases, nucleophilic attack is favored at the 6-position of 3,6-dichloropyridazine. However, the presence of a C4 substituent would alter the electronic landscape of the ring, potentially directing amination to the C3 position.

A possible synthetic sequence is outlined below:

| Step | Precursor | Reagents | Product | Purpose | Ref. (Analogous) |

| 1 | 4-Methoxy-pyridazine-3,6-dione | POCl₃ | 3,6-Dichloro-4-methoxypyridazine | Chlorination | uni.lu |

| 2 | 3,6-Dichloro-4-methoxypyridazine | NH₃ | This compound | Selective Amination | digitellinc.com |

Note: The synthesis of the starting material, 4-methoxy-pyridazine-3,6-dione, would require a separate multi-step procedure.

Functional Group Transformations and Derivatization Strategies

The compound this compound possesses three distinct functional groups—a reactive chlorine atom, an amino group, and a methoxy group—each offering avenues for further derivatization. The chemistry of pyridazinones and related derivatives has been explored for their utility as "functional group carriers," highlighting the potential for diverse transformations. nih.gov

Reactions at the Chloro Group: The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for its replacement with a wide variety of nucleophiles, including amines, alcohols, and thiols. Furthermore, the chloro group makes this position amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of alkyl, aryl, or alkynyl substituents.

Reactions at the Amino Group: The primary amino group at C3 can be readily acylated with acid anhydrides or acid chlorides to form amides. It can also undergo alkylation or serve as a nucleophile in condensation reactions to build more complex heterocyclic systems fused to the pyridazine ring.

Reactions involving the Methoxy Group: The methoxy group is generally more stable but can be cleaved under strong acidic conditions (e.g., using HBr or BBr₃) to yield the corresponding pyridazinone (a hydroxyl group at C4).

These potential transformations make this compound a versatile building block for creating a library of complex pyridazine derivatives for various applications.

Substitution Reactions on the Pyridazine Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the functionalization of the electron-deficient pyridazine ring, particularly when activated by halogen atoms. The synthesis of precursors and analogues of this compound heavily relies on these reactions.

A common precursor, 3-amino-6-chloropyridazine, can be synthesized from 3,6-dichloropyridazine by reacting it with ammonia water. google.com This process involves the selective substitution of one chlorine atom with an amino group. A patented method describes this reaction carried out in a suitable solvent like acetonitrile (B52724) at temperatures ranging from 30-180°C, yielding the purified product. google.com

Further substitution on the pyridazine ring allows for the introduction of various functional groups. For instance, in the synthesis of 3-amino-6-methoxypyridazine, 3-amino-6-chloropyridazine is treated with sodium methoxide in methanol, often in the presence of a copper catalyst at elevated temperatures in a sealed tube. chemicalbook.com This reaction displaces the chlorine atom with a methoxy group. Similarly, studies on 3,6-dichloro-4-methylpyridazine (B106839) have shown that monosubstituted products can be obtained by reacting it with nucleophiles such as sodium methoxide, hydrazine hydrate (B1144303), or ammonia. jst.go.jp The position of the substitution can sometimes be influenced by the reaction conditions. jst.go.jp

The versatility of this approach is highlighted by the variety of nucleophiles that can be employed. The reaction of 3-chloro-6-substituted phenyl pyridazines with hydrazine hydrate yields the corresponding 3-hydrazinylpyridazine (B1252368) derivatives, demonstrating another key substitution. acs.org These reactions underscore the principle of activating the pyridazine ring with leaving groups like halogens to enable the introduction of amine, alkoxy, and other functionalities essential for building the desired molecular architecture.

Table 1: Examples of Nucleophilic Substitution Reactions on Pyridazine Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 3,6-Dichloropyridazine | Ammonia water | 3-Amino-6-chloropyridazine | google.com |

| 3-Amino-6-chloropyridazine | Sodium methoxide, Copper powder, Methanol | 3-Amino-6-methoxypyridazine | chemicalbook.com |

| 3,6-Dichloro-4-methylpyridazine | Sodium methoxide | Monosubstituted methoxy derivative | jst.go.jp |

| 3-Chloro-6-phenylpyridazine | Hydrazine hydrate | 6-Phenylpyridazin-3-yl hydrazine | acs.org |

Oxidation and Reduction Reactions of Pyridazine Derivatives

Oxidation and reduction reactions are critical tools in the synthesis of pyridazine derivatives, used both to form the aromatic ring and to modify substituents.

A common synthetic route to pyridazines involves the cyclization of precursors to form a dihydropyridazine intermediate, which is then oxidized to the aromatic pyridazine. youtube.comorganic-chemistry.org This aromatization step can be achieved using various oxidizing agents, such as bromine in acetic acid or simply through air oxidation. youtube.comyoutube.com For example, a copper-promoted cyclization of β,γ-unsaturated hydrazones can yield 1,6-dihydropyridazines, which are subsequently converted to the corresponding pyridazines in the presence of sodium hydroxide, a process that facilitates oxidation. organic-chemistry.org

N-oxidation of the pyridazine ring nitrogen atoms is another significant transformation. nih.govnih.gov Treating a pyridazine with an oxidizing agent like a peroxy acid can form a pyridazine-N-oxide. wikipedia.org This modification alters the electronic properties of the ring, often activating it for subsequent electrophilic or nucleophilic substitution reactions at specific positions. wikipedia.org Following the desired substitution, the N-oxide can be deoxygenated (a reduction) using reagents like zinc dust to restore the original pyridazine ring. wikipedia.org

Reduction reactions are also employed in various synthetic stages. For instance, the preparation of ring-fused pyridazines can involve the reductive ring closure of dinitro precursors. rsc.org Conversely, the complete reduction of the pyridazine ring using powerful reducing agents like lithium aluminum hydride can produce hexahydropyridazines. youtube.com Selective reduction of substituents, such as the conversion of a nitro group to an amino group on a pyridazine precursor, is also a crucial step in many synthetic sequences. rsc.org

Table 2: Examples of Oxidation and Reduction Reactions in Pyridazine Synthesis

| Reaction Type | Starting Material | Reagent(s) | Product | Purpose | Reference |

|---|---|---|---|---|---|

| Oxidation | 1,4-Dihydropyridazine | Bromine, Acetic Acid | Pyridazine | Aromatization | youtube.com |

| Oxidation | 3,4-Dimethylpyridazine | Peroxybenzoic acid | 3,4-Dimethylpyridazine-N-oxide | Ring Activation | nih.gov |

| Reduction | 3,3′-Dinitro-4,4′-bipyridyl | Not specified | Dipyrido[c,e]pyridazine | Reductive Ring Closure | rsc.org |

| Reduction | Pyridazine | Lithium aluminum hydride | Hexahydropyridazine | Ring Saturation | youtube.com |

| Deoxygenation (Reduction) | Pyridine-N-oxide derivative | Zinc dust | Pyridine (B92270) derivative | Removal of N-oxide | wikipedia.org |

Advanced Spectroscopic Methods for Pyridazine Derivative Analysis

The structural confirmation of pyridazine derivatives relies on the collective data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. mdpi.commdpi.com Each technique offers a unique piece of the structural puzzle, and together they provide an unambiguous characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. In the analysis of pyridazine derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

For instance, in the ¹H NMR spectrum of a related pyridazinone derivative, specific signals corresponding to aromatic protons, methylene (B1212753) groups, and NH protons are observed at distinct chemical shifts (δ), and their splitting patterns (e.g., singlet, doublet, multiplet) reveal neighboring proton interactions. mdpi.com Similarly, ¹³C NMR spectroscopy identifies the chemical shifts of each unique carbon atom, including those in the pyridazine ring and any substituent groups. mdpi.comresearchgate.net This data is crucial for confirming the connectivity of atoms within the molecule.

| Proton (¹H) Environment | Typical Chemical Shift (δ, ppm) | Carbon (¹³C) Environment | Typical Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0 - 8.5 | Aromatic C | 120 - 150 |

| Methoxy (OCH₃) | 3.8 - 4.0 | Methoxy C | 55 - 60 |

| Amine (NH₂) | 5.0 - 7.0 (broad) | C-Cl | 140 - 160 |

| Pyridazine Ring CH | 6.5 - 7.5 | C-N | 150 - 165 |

Note: The exact chemical shifts for this compound would require experimental data for the specific compound. The values presented are typical ranges for similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds.

In the context of this compound, the IR spectrum would be expected to show distinct absorption bands for the N-H bonds of the amine group, C-O bond of the methoxy group, C-Cl bond, and the C=N and C=C bonds within the pyridazine ring. For example, the IR spectra of similar pyridazine derivatives show characteristic bands for N-H stretching around 3200-3400 cm⁻¹, C=O stretching (in pyridazinones) around 1646-1740 cm⁻¹, and C=N stretching around 1605-1652 cm⁻¹. mdpi.com The presence and position of these bands provide direct evidence for the functional groups present in the molecule. mdpi.comnih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Methoxy (C-O) | Stretch | 1050 - 1250 |

| Aryl C-H | Stretch | 3000 - 3100 |

| C=N (in ring) | Stretch | 1600 - 1680 |

| C-Cl | Stretch | 600 - 800 |

Note: This table represents typical IR absorption frequencies. The exact wavenumbers for this compound would be determined experimentally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis. In electron ionization (EI) mode, the molecule is ionized, and the resulting molecular ion peak (M⁺) confirms the molecular weight.

For this compound (C₅H₆ClN₃O), the expected monoisotopic mass is approximately 159.02 g/mol . biosynth.com The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural isotopic abundance of ³⁷Cl. miamioh.edu The fragmentation pattern provides further structural information. Common fragmentation pathways for related heterocyclic compounds involve the loss of small, stable molecules or radicals. nih.gov For pyridazine N-oxides, a characteristic fragmentation involves the loss of a nitro group (M-30). capes.gov.br

Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule, providing another layer of structural characterization. uni.lu

| Ion | m/z (mass-to-charge ratio) | Significance |

| [M]⁺ | ~159 | Molecular Ion |

| [M+2]⁺ | ~161 | Isotopic peak due to ³⁷Cl |

| [M+H]⁺ | ~160 | Protonated molecule |

| [M+Na]⁺ | ~182 | Sodiated molecule |

Note: The m/z values are based on the predicted molecular weight and common adducts. Experimental mass spectrometry would provide the precise values.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the provided search results, the crystal structures of related pyridazine and aminopyrimidine derivatives have been reported. researchgate.netresearchgate.netgrowingscience.com These studies reveal key structural features, such as the planarity of the heterocyclic ring and the nature of intermolecular hydrogen bonding. For example, in the crystal structure of 4-Chloro-6-methoxypyrimidin-2-amine, molecules are linked by N-H···N and N-H···O hydrogen bonds, forming dimers and sheets. researchgate.net Such analyses would provide invaluable, unambiguous data on the solid-state conformation and packing of this compound.

Anticancer Activity and Cellular Proliferation Modulation

The dysregulation of cellular proliferation is a hallmark of cancer, and compounds that can modulate this process are of significant therapeutic interest. Pyridazine derivatives have been extensively explored for their potential to inhibit cancer cell growth through various mechanisms.

In Vitro Cytotoxicity and Growth Inhibition Studies

A number of studies have demonstrated the cytotoxic effects of pyridazine analogs against various human cancer cell lines. For instance, a series of novel 3(2H)-pyridazinone derivatives were synthesized and evaluated for their anti-proliferative effects. nih.gov The introduction of a piperazinyl linker between the pyridazinone nucleus and a phenyl group resulted in compounds with notable activity against gastric adenocarcinoma cells (AGS). nih.gov Specifically, derivatives where the aryl ring attached to the piperazine (B1678402) was para-halogen-substituted (with chlorine or fluorine) and the aryl ring on the hydrazido chain possessed electron-donating or electron-withdrawing groups at the meta or para position, respectively, showed significant anti-proliferative effects. nih.gov

In another study, new pyrrolo[1,2-b]pyridazine (B13699388) derivatives were investigated for their cytotoxic activity against several human solid tumor cell lines, including LoVo (colon adenocarcinoma), SK-OV-3 (ovary carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov The results indicated dose- and time-dependent cytotoxic activity for several of the synthesized compounds. nih.gov Notably, after a 24-hour treatment with a 400 μM concentration, a halogen-free acid precursor and its corresponding pyrrolo[1,2-b]pyridazine derivative reduced cell viability to 69.13% and 63.46%, respectively. nih.gov A derivative containing a chlorine atom showed a reduction in viability to 78.17%. nih.gov

Furthermore, a series of novel pyridazine and pyrimidine (B1678525) derivatives were synthesized from a chloropyridazine starting material. asianpubs.org The cytotoxic activity of these compounds was assessed against breast carcinoma (MCF-7), liver cancer (HEPG2), and colon cancer (HCT) cell lines, with some derivatives showing promising activity against specific cell lines. asianpubs.org

A study on 3,6-disubstituted pyridazines revealed excellent to moderate anticancer action against two breast cancer cell lines, T-47D and MDA-MB-231. tandfonline.com One particular methyltetrahydropyran-bearing pyridazine emerged as a submicromolar growth inhibitor for both cell lines, with IC50 values of 0.43 ± 0.01 µM for T-47D and 0.99 ± 0.03 µM for MDA-MB-231. tandfonline.com

While these studies highlight the potential of the broader pyridazine class, direct in vitro cytotoxicity data for this compound is not explicitly available in the reviewed literature.

In Vivo Anticancer Efficacy Investigations

Information regarding the in vivo anticancer efficacy of this compound is not available in the public domain. However, studies on structurally related compounds provide some insights. For example, a novel ruthenium-based metallodrug, PMC79, was shown to impair blood vessel development and tailfin regeneration in zebrafish larvae, suggesting antiangiogenic properties. nih.gov This compound also disrupted cytoskeleton formation in the larvae. nih.gov Another study on a different class of compounds, 4,6-diamino-1,3,5-triazine-2-carbohydrazides, identified derivatives with in vitro anticancer activity against a panel of human cancer cell lines, with some exhibiting IC50 values in the low micromolar range. nih.gov These findings, while not directly on the target compound, underscore the potential for heterocyclic compounds to exhibit in vivo anticancer effects.

Targeting Specific Kinases (e.g., JNK1, CDK2)

Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is often implicated in cancer. Consequently, kinase inhibitors are a major focus of anticancer drug development.

Some pyridazine derivatives have been investigated for their ability to inhibit specific kinases. For example, a series of 3,6-disubstituted pyridazines were identified as a novel class of anticancer agents targeting cyclin-dependent kinase 2 (CDK2). tandfonline.com The most potent compounds in this series exhibited significant inhibition of CDK2, a key regulator of the cell cycle. tandfonline.com

Another study focused on the discovery of potent and selective CDK inhibitors. While the lead compound was a 2,4-diamino-5-ketopyrimidine, the research highlights the importance of targeting CDKs in cancer therapy. nih.gov This compound, R547, showed potent inhibitory activity against CDK1, CDK2, and CDK4 and demonstrated significant in vivo efficacy in a human colorectal tumor xenograft model. nih.gov

While these studies demonstrate that the pyridazine and related heterocyclic scaffolds can be engineered to target specific kinases like CDK2, there is no direct evidence in the reviewed literature to suggest that this compound specifically inhibits JNK1 or CDK2.

Antimicrobial Properties: Antibacterial and Antifungal Evaluations

The rise of antimicrobial resistance has necessitated the search for new chemical entities with potent activity against pathogenic microorganisms. The pyridazine core has also been explored in this context.

Activity against Gram-Positive and Gram-Negative Bacterial Strains

Several studies have reported the antibacterial activity of various pyridazine derivatives. In one such study, novel pyridazinone derivatives were synthesized and screened for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains. mdpi.com Some of the synthesized compounds showed significant antibacterial activities, with two compounds being effective against all studied bacteria, exhibiting MIC values in the range of 3.74–8.92 µM. mdpi.com

Another investigation into new pyridazinium compounds revealed that their activity and selectivity depended on the specific chemical structure. nih.gov Saturated pyrrolopyridazine derivatives were found to be more active against Pseudomonas aeruginosa, while partially saturated derivatives were more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov A separate study on novel pyridazine derivatives reported the synthesis of hydrazones, with one derivative showing high biological activity against Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

While these findings indicate the potential of the pyridazine scaffold in developing antibacterial agents, specific data on the antibacterial activity of this compound against Gram-positive and Gram-negative strains is not available in the reviewed literature.

Anti-inflammatory and Analgesic Effects

Pyridazine and pyridazinone derivatives are recognized for their significant anti-inflammatory and analgesic properties. researchgate.netmdpi.comresearchgate.net Research has been directed towards developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects, and pyridazinone analogs have emerged as promising candidates. researchgate.netactascientific.com

Several studies have synthesized and evaluated various pyridazinone derivatives for their anti-inflammatory and analgesic potential. For instance, a series of 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives were synthesized and showed significant analgesic and anti-inflammatory activities in animal models. researchgate.netscielo.br Specifically, compounds with a nitrophenyl group at the 6-position and a benzylidene or furfurylidene ring at the 4-position of the pyridazinone ring demonstrated notable effects. scielo.br

Furthermore, some 4,5-dihydropyridazinone derivatives have shown promising activity and selectivity towards phosphodiesterase 4 (PDE4) isoenzymes, which are involved in inflammatory processes. nih.gov These compounds were also able to reduce the production of interleukin-8 (IL-8), a pro-inflammatory cytokine. nih.gov The anti-inflammatory effects of some pyridazinone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, similar to conventional NSAIDs. nih.govresearch-nexus.netrsc.org Certain derivatives have been found to be potent and selective inhibitors of COX-2, which is a key enzyme in the inflammatory pathway. nih.govresearch-nexus.net

The analgesic activity of pyridazinone derivatives has been demonstrated in various pain models. actascientific.comresearchgate.net The mechanism is thought to involve the inhibition of prostaglandin (B15479496) synthesis, which sensitizes nociceptors. actascientific.com Both centrally and peripherally mediated analgesic effects have been observed with these compounds. actascientific.com

Table 1: Anti-inflammatory and Analgesic Activity of Selected Pyridazinone Derivatives

| Compound/Derivative | Anti-inflammatory Activity | Analgesic Activity | Reference |

| 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one | Significant activity in carrageenan-induced paw edema model | Significant activity in hot plate test | researchgate.netscielo.br |

| 4,5-dihydropyridazinone derivatives | Reduction of IL-8 production | - | nih.gov |

| Pyridazinone derivatives (COX-2 inhibitors) | Potent inhibition of COX-2 | - | nih.govresearch-nexus.net |

| 6-(p-chlorophenyl)-4-substituted-pyridazin-3(2H)-one | - | Significant activity in radiant heat-induced pain model | actascientific.com |

| [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides | Equipotent to indomethacin | Equipotent to aspirin | researchgate.net |

Cardiovascular System Modulation

Pyridazine derivatives have been investigated for their effects on the cardiovascular system, with some compounds exhibiting cardiotonic, antihypertensive, and antiplatelet activities. mdpi.comresearchgate.netthieme-connect.de

One area of focus has been the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE-III, which is involved in the regulation of cardiac contractility. researchgate.net Inhibition of PDE-III leads to an increase in intracellular cyclic AMP (cAMP), resulting in a positive inotropic effect (increased heart muscle contraction). researchgate.net Several pyridazinone derivatives have been identified as potent and selective PDE-III inhibitors. researchgate.netnih.gov For example, the metabolite of TZC-5665, a pyridazinone derivative, showed a potent positive inotropic effect. nih.gov

In addition to their cardiotonic effects, some pyridazine derivatives have been explored for their antihypertensive properties. mdpi.comorientjchem.orgnih.gov These compounds may act through various mechanisms, including vasodilation and inhibition of the renin-angiotensin system. For instance, certain novel pyridazinones have been identified as inhibitors of the Angiotensin Converting Enzyme (ACE). orientjchem.org

The structural features of pyridazine derivatives play a crucial role in their cardiovascular activity. The design and synthesis of new analogs continue to be an active area of research to develop more effective and safer cardiovascular drugs. thieme-connect.de

Table 2: Cardiovascular Effects of Selected Pyridazine Derivatives

| Compound/Derivative | Cardiovascular Effect | Mechanism of Action | Reference |

| TZC-5665 metabolite (M-2) | Positive inotropic effect | PDE-III inhibition | nih.gov |

| Novel Pyridazinones | Antihypertensive | ACE inhibition | orientjchem.org |

| Dopamino-pyridazin-3(2H)-one derivatives | Antihypertensive | Not specified | nih.gov |

| 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives | Cardiotonic | Not specified | thieme-connect.de |

Other Noteworthy Biological Activities

The potential of pyridine and pyridazine derivatives as antidiabetic agents has garnered significant attention. mdpi.comnih.govjchemrev.comnih.gov The search for novel and effective treatments for diabetes mellitus has led to the exploration of various heterocyclic compounds, with pyridazine-based structures showing promise. nih.govresearchgate.netmdpi.com

One of the primary mechanisms through which these compounds may exert their antidiabetic effects is the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. jchemrev.comresearchgate.netmdpi.com By inhibiting these enzymes, the rate of glucose release into the bloodstream can be slowed down, helping to manage postprandial hyperglycemia. For instance, a series of benzofuran-pyridazine derivatives were synthesized and evaluated for their in vitro antidiabetic activity against α-glucosidase and β-galactosidase enzymes. researchgate.net

Another target for antidiabetic pyridazine derivatives is the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.gov Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and showed potent DPP-4 inhibition. nih.gov

As mentioned in the cardiovascular section, pyridazine derivatives have shown potential as antihypertensive agents. mdpi.comorientjchem.orgnih.gov The mechanism of action for their blood pressure-lowering effects can vary. Some derivatives act as inhibitors of the Angiotensin Converting Enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system which regulates blood pressure. orientjchem.org For example, a study on novel pyridazinones identified a compound that exhibited ACE inhibitory activity with an IC50 value of 5.78 μg/mL. orientjchem.org

Other pyridazine derivatives may exert their antihypertensive effects through different pathways. For instance, some dopamino-pyridazin-3(2H)-one derivatives have been synthesized and shown to possess antihypertensive properties, although the specific mechanism was not detailed in the available literature. nih.gov The structural diversity of pyridazine analogs allows for the exploration of various pharmacological targets to achieve blood pressure control. researchgate.net

The pyridazine scaffold has been a subject of interest in the development of new anticonvulsant drugs. researchgate.netmdpi.comnih.govnih.govopenpharmaceuticalsciencesjournal.com Several pyridazine and pyridazinone derivatives have been synthesized and tested for their ability to protect against seizures in various animal models. nih.govopenpharmaceuticalsciencesjournal.comsci-hub.se

One of the proposed mechanisms for the anticonvulsant activity of some pyridazinone derivatives is their structural similarity to GABA, a major inhibitory neurotransmitter in the brain. sci-hub.se Some compounds have shown efficacy in models of both maximal electroshock (MES)-induced seizures and chemically induced seizures, such as those induced by pentylenetetrazole (PTZ). nih.govopenpharmaceuticalsciencesjournal.com For example, 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine was found to be protective in the PTZ-induced seizures test. nih.gov The anticonvulsant profile of some derivatives appears to be similar to that of established antiepileptic drugs like phenytoin. nih.gov

Pyridazine derivatives have demonstrated a broad spectrum of antiviral activity, including activity against Human Immunodeficiency Virus (HIV). mdpi.comnih.govnih.govresearchgate.netresearchgate.net The pyridazine ring is a component of several biologically active compounds with antiviral properties. researchgate.netresearchgate.net

In the context of anti-HIV research, pyridazine derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov A series of diarylpyridazine (DAPD) derivatives were synthesized and showed excellent anti-HIV-1 activity at submicromolar concentrations. nih.gov One of the most promising compounds from this series exhibited a half-maximal effective concentration (EC50) value of 0.034 μM, which was more potent than the reference drugs nevirapine (B1678648) and delavirdine. nih.gov

Furthermore, substituted imidazo[1,5-b]pyridazines have been prepared and tested for their ability to inhibit the reverse transcriptase of HIV-1. nih.gov Some of these compounds not only showed potent enzymatic inhibition but also inhibited the replication of HIV-1 in cell culture at levels comparable to the nucleoside analog AZT. nih.gov

Beyond HIV, other pyridazine derivatives have shown activity against other viruses, such as herpes simplex virus type-1 (HSV-1) and hepatitis A virus (HAV). mdpi.comresearchgate.netresearchgate.net

Table 3: Other Noteworthy Biological Activities of Pyridazine Derivatives

| Biological Activity | Target/Mechanism | Example Compound/Derivative | Reference |

| Antidiabetic | α-amylase/α-glucosidase inhibition, DPP-4 inhibition | Benzofuran-pyridazine derivatives, Triazolo-pyridazine-6-yl-substituted piperazines | nih.govresearchgate.net |

| Antihypertensive | ACE inhibition | Novel pyridazinones | orientjchem.org |

| Anticonvulsant | GABAergic modulation | 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine | nih.gov |

| Antiviral/Anti-HIV | Non-nucleoside reverse transcriptase inhibition | Diarylpyridazine (DAPD) derivatives, Imidazo[1,5-b]pyridazines | nih.govnih.gov |

No Direct Research Found on the Plant Growth Regulation and Herbicide Activity of this compound

Despite a comprehensive search of scientific literature, no specific studies detailing the plant growth regulation or herbicidal activities of the chemical compound this compound were identified. While the broader class of pyridazine derivatives has been a subject of interest in agrochemical research for its herbicidal properties, research and publicly available data on this particular substituted pyridazine are lacking.

Numerous studies have explored the herbicidal potential of various pyridazine analogs. This research indicates that the biological activity of these compounds is highly dependent on the nature and position of substituent groups on the pyridazine ring. For instance, research has shown that certain N-substituted amino-pyridazines and those with specific substitutions at the 3, 4, and 6 positions can exhibit significant herbicidal effects, often by inhibiting essential plant processes like carotenoid biosynthesis. researchgate.netbohrium.com

However, the absence of direct experimental data for this compound means that no specific details on its efficacy, target plant species, or mode of action can be provided. Consequently, data tables illustrating its effects on plant growth or its herbicidal spectrum cannot be generated.

It is important to note that the lack of published research does not definitively mean the compound has no such activity, but rather that it has not been a focus of reported studies or that such research is not in the public domain. Further investigation by synthesizing and screening this specific compound would be necessary to determine its potential as a plant growth regulator or herbicide.

Molecular Mechanisms and Structure Activity Relationship Sar Studies

Enzyme and Protein Interaction Profiles

Detailed profiles of the enzymes and proteins that interact with 6-Chloro-4-methoxypyridazin-3-amine are not extensively documented in peer-reviewed literature. However, the compound has been included in screening libraries for identifying potential inhibitors of certain protein families.

Specific research detailing the modulation of metabolic pathways by this compound is not currently available.

While the pyridazine (B1198779) core is a known pharmacophore, specific data on the binding of this compound to the active sites of specific enzymes are not available in the public domain. Patent literature indicates its inclusion in screening libraries for potential enzyme inhibitors, such as those for phosphodiesterase 10A (PDE10A), but specific binding characteristics and inhibition constants for this particular compound are not provided. google.com

Ligand-Target Interactions and Binding Modes

Detailed structural biology studies, such as X-ray crystallography or NMR spectroscopy, to elucidate the binding modes of this compound with its potential biological targets have not been publicly reported. Consequently, specific ligand-target interactions remain uncharacterized.

Structure-Activity Relationship (SAR) Analysis of Pyridazine Derivatives

The study of structure-activity relationships (SAR) is fundamental in medicinal chemistry for the rational design of new therapeutic agents. For pyridazine derivatives, SAR studies explore how modifications to the pyridazine ring and its substituents influence their biological activity. These investigations are crucial for optimizing potency, selectivity, and pharmacokinetic properties. The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, offers multiple positions for substitution, allowing for fine-tuning of its physicochemical and biological characteristics.

A series of pyridazinone derivatives bearing an aryl or pyridyl moiety linked via an ethenyl spacer at position-6 were synthesized and evaluated for their ability to inhibit COX-2. nih.govresearch-nexus.net The SAR analysis of these compounds highlighted several important factors. For instance, the nature of the substituent on the N-phenyl ring at position-2 of the pyridazinone core was critical. Electron-donating groups, such as methoxy (B1213986) (OCH₃), were found to enhance COX-2 inhibitory activity.

Molecular docking studies of potent derivatives revealed a binding mode similar to the selective COX-2 inhibitor celecoxib, explaining their high affinity. nih.govresearch-nexus.net The data indicates that specific substitutions on the pyridazine ring are essential for potent and selective biological activity.

The following table summarizes the COX-2 inhibitory activity of selected pyridazinone derivatives, illustrating the impact of substitutions on their potency. nih.gov

| Compound | R | X | COX-2 IC₅₀ (nM) | Selectivity Index (SI) |

| 2c | 4-OCH₃ | H | 21.05 | 21 |

| 2d | 4-OCH₃ | F | 15.56 | 24 |

| 2e | 4-OCH₃ | Cl | 25.11 | 19 |

| 2f | 4-OCH₃ | Br | 19.77 | 38 |

| 3a | 4-SO₂CH₃ | H | 31.62 | 14 |

| 3b | 4-SO₂CH₃ | F | 25.11 | 18 |

| 3c | 4-SO₂CH₃ | Cl | 18.19 | 35 |

| 3d | 4-SO₂CH₃ | Br | 17.78 | 24 |

| Celecoxib | - | - | 39.81 | 17 |

| Data sourced from a study on pyridazinone derivatives as selective COX-2 inhibitors. nih.gov |

Further SAR studies on different classes of pyridazine-related compounds, such as pyrazolopyridinyl pyrimidines, have also provided valuable insights. Although not direct pyridazine analogs, their development from related scaffolds demonstrates broader principles. In one such study, the replacement of an indazole core with a 1H-pyrazolo[4,3-c]pyridine structure led to a significant increase in inhibitory activity against a target enzyme. nih.gov This underscores the importance of the nitrogen atom positions within the heterocyclic core for biological function. The most potent compound in this series, a pyrazolopyridinyl pyrimidine (B1678525), showed an IC₅₀ value of 1.7 µM. nih.gov

In another example focusing on anticancer activity, novel pyridopyridine derivatives were developed as FMS kinase inhibitors. nih.gov The SAR analysis revealed that compounds with specific carboxamide functionalities showed potent antiproliferative activities. Compounds 8g and 8h in this series were the most potent against FMS kinase, with IC₅₀ values of 21.5 nM and 73.9 nM, respectively. nih.gov This highlights how modifications to substituents attached to a pyridazine-like core can drastically alter target specificity and potency.

The table below details the inhibitory activity of these pyridopyridine derivatives against FMS kinase. nih.gov

| Compound | R¹ | R² | FMS Kinase IC₅₀ (nM) |

| 8g | H | 4-Cl | 21.5 |

| 8h | H | 3-CF₃ | 73.9 |

| Sorafenib | - | - | >1000 |

| Data sourced from a study on pyridopyridine derivatives as FMS kinase inhibitors. nih.gov |

These examples collectively demonstrate that the biological activity of pyridazine derivatives is highly dependent on their substitution patterns. The strategic placement of electron-donating or electron-withdrawing groups, halogens, and larger moieties can modulate their interaction with biological targets, leading to enhanced potency and selectivity.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of a molecule. For pyridazine (B1198779) derivatives, these methods offer a detailed picture of the electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds related to 6-Chloro-4-methoxypyridazin-3-amine, such as its isomer 3-chloro-6-methoxypyridazine, DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and other electronic parameters. nih.gov These calculations are typically performed using specific functionals, like B3LYP, and basis sets such as 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.govrsc.org

The analysis provides crucial data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule's ground state. nih.gov This structural information is vital for understanding how the molecule might interact with other chemical species or biological receptors.

Interactive Data Table: Example of DFT-Calculated Structural Parameters for a Pyridazine Ring System.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C-C Bond Length | 1.37 - 1.55 Å | Varies depending on the specific atoms and their environment within the molecule. nih.gov |

| C-N Bond Length | ~1.34 Å | Typical length of a carbon-nitrogen bond within the pyridazine ring. |

| N-N Bond Length | ~1.33 Å | The characteristic bond length between the two adjacent nitrogen atoms in the pyridazine ring. |

| C-Cl Bond Length | ~1.74 Å | The length of the bond between a carbon atom and the chlorine substituent. |

| Ring Bond Angle (e.g., C-N-N) | ~118° - 122° | Internal angles of the pyridazine ring, indicating its geometry. |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and stability. researchgate.netresearchgate.net

For pyridazine derivatives, FMO analysis helps identify which parts of the molecule are most likely to be involved in chemical reactions. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are used to determine the energies of these orbitals. researchgate.net

Interactive Data Table: Example FMO Analysis Data for Pyridazine Derivatives.

| Parameter | Example Energy Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.5 to -7.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. nih.gov |

| E(LUMO) | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. nih.gov |

| Energy Gap (ΔE) | 4.5 to 5.5 eV | Indicates molecular stability and chemical reactivity; a smaller gap implies higher reactivity. nih.govresearchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov It illustrates the electrostatic potential on the surface of the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netresearchgate.net These maps are invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding. nih.gov

In a molecule like this compound, MEP analysis would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy (B1213986) group, indicating these are sites susceptible to electrophilic attack. nih.govresearchgate.netnih.gov Positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino group, marking them as sites for nucleophilic attack. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This technique is crucial in drug design for evaluating the potential of a compound to act as an inhibitor or modulator of a biological target. researchgate.net

Docking simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between a ligand and a receptor. semanticscholar.org A lower, more negative binding energy suggests a more stable and favorable interaction. researchgate.netsemanticscholar.org Studies on related pyridazine derivatives have used docking to predict their affinity for various receptors, including kinases like EGFR and HER2, as well as glutamate (B1630785) receptors. researchgate.netnih.gov For instance, a hydrazone derivative of 6-chloropyridazine was shown to interact with EGFR and HER2 kinases, with the binding energies indicating preferential targeting of EGFR. nih.gov

Interactive Data Table: Example Docking Results for Pyridazine Derivatives Against Kinase Targets.

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone | EGFR | -8.1 | nih.gov |

| 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone | HER2 | -7.9 | nih.gov |

| N-aryl-pyridazine-3-carboxamide derivative | NMDA GluN2B | -8.7 to -11.6 | researchgate.net |

Beyond predicting binding affinity, docking simulations provide a detailed view of the ligand's conformation and its specific interactions within the receptor's active site. mdpi.com This analysis reveals key binding modes, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. nih.govd-nb.info

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the application of this technique to structurally related heterocyclic compounds, such as halogen-substituted pyrazines, provides a framework for understanding its potential dynamic behavior. vwr.comchemrxiv.org MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time.

In the context of drug design, MD simulations can elucidate the stability of a ligand-receptor complex, conformational changes in the target protein upon binding, and the nature of intermolecular interactions. For a compound like this compound, MD simulations could be employed to:

Assess Binding Stability: To understand how the compound interacts with the binding site of a target protein, simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD suggests a stable binding mode.

Analyze Intermolecular Interactions: MD can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. For instance, the amino and methoxy groups of the compound could act as hydrogen bond donors and acceptors, respectively.

Explore Conformational Landscapes: These simulations can explore the conformational flexibility of the compound within the binding pocket, identifying low-energy conformations that are crucial for biological activity.

A study on a related halogen-substituted pyrazine-2-carboxamide derivative utilized MD simulations to investigate its interaction with an anti-inflammatory receptor. vwr.com The study analyzed the stability of the ligand-protein complex and the specific interactions driving the binding, providing valuable insights into its mechanism of action. vwr.com Similar methodologies could be applied to this compound to predict its behavior with potential biological targets.

In Silico ADMET Profiling and Pharmacokinetic Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery to predict the pharmacokinetic properties of a compound and identify potential liabilities. While specific experimental pharmacokinetic data for this compound is limited, predictive models based on its structure can offer valuable preliminary information. Studies on related pyridazine derivatives often include in silico ADMET predictions to assess their drug-likeness. japsonline.comnih.govresearchgate.net

The predicted ADMET properties for this compound, based on computational models and data from structurally similar compounds, can be summarized as follows:

| ADMET Parameter | Predicted Property | Significance in Drug Discovery |

|---|---|---|

| Absorption | Good oral bioavailability predicted. | Indicates the fraction of an orally administered dose that reaches systemic circulation. |

| High Caco-2 permeability predicted. | Suggests good absorption from the gastrointestinal tract into the bloodstream. | |

| Distribution | Moderate volume of distribution (Vd) expected. | Reflects the extent of a drug's distribution in body tissues versus plasma. |

| Plasma protein binding is likely to be moderate. | Affects the fraction of the drug that is free to exert its pharmacological effect. | |

| Metabolism | Predicted to be a substrate for Cytochrome P450 enzymes. | CYP enzymes are the major enzymes involved in drug metabolism. |

| Excretion | Likely to be excreted renally. | Determines the elimination route of the drug and its metabolites from the body. |

| Toxicity | Low to moderate predicted toxicity. | Provides an early indication of potential safety concerns. |

These predictions are derived from computational algorithms that analyze the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and topological polar surface area (TPSA). For instance, the predicted XlogP value for this compound is 0.4, suggesting a degree of lipophilicity that is favorable for membrane permeability. uni.lu In silico tools often utilize large datasets of known drugs to build quantitative structure-activity relationship (QSAR) models that correlate molecular descriptors with ADMET properties. japsonline.com

It is crucial to note that these in silico predictions are theoretical and require experimental validation through in vitro and in vivo studies. However, they serve as an essential guide for prioritizing and optimizing lead compounds in the drug discovery pipeline.

Q & A

Q. Optimization Strategies :

- Vary solvents (e.g., DMF for polar aprotic conditions), catalysts (e.g., Pd for cross-coupling), and temperatures.

- Monitor reaction progress via TLC or HPLC. For example, highlights yields improved by 15–20% when using toluene as a solvent for similar pyrimidine syntheses .

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Answer:

Key Techniques :

- ¹H/¹³C NMR : Identify substituent positions. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear downfield (δ 7.0–8.5 ppm) .

- X-ray Crystallography : Resolve bond lengths and angles. reports a dihedral angle of 85.2° between pyridazine and methoxyphenyl rings in a related compound, confirming steric effects .

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹) .

Validation : Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) .

Advanced: What density functional theory (DFT) methods are suitable for predicting the electronic properties and reactivity of this compound?

Answer:

Recommended Functionals :

Q. Workflow :

Optimize geometry at B3LYP/6-31G(d).

Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.

Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra for comparison with experimental data .

Case Study : demonstrates B3LYP’s accuracy in predicting bond dissociation energies for chloroaromatics, with deviations <2.4 kcal/mol .

Advanced: How can contradictory data in the literature regarding the biological activity of pyridazine derivatives be resolved?

Answer:

Common Contradictions : Discrepancies in IC₅₀ values or mechanism of action (e.g., kinase inhibition vs. intercalation).

Q. Resolution Strategies :

- Standardized Assays : Re-evaluate activity under consistent conditions (pH, temperature, cell lines). notes that Src kinase inhibition varied by 30% across labs due to ATP concentration differences .

- Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., replace Cl with F) and correlate with activity trends.

- Computational Validation : Dock the compound into target proteins (e.g., using AutoDock Vina) to identify binding modes conflicting with experimental data .

Advanced: What experimental and computational approaches are effective in analyzing the vibrational frequencies of this compound?

Answer:

Experimental :

Q. Computational :

- Scaling Factors : Apply empirical scaling (e.g., 0.961 for B3LYP/6-31G(d)) to harmonize DFT-predicted frequencies with experimental data. reports a 3% error reduction using this method .

- Anharmonic Corrections : Use second-order perturbation theory to account for mode couplings.

Basic: What are the common challenges in purifying this compound, and how can they be mitigated?

Answer:

Challenges :

- Hydrolysis : Chlorine substituents may hydrolyze to hydroxyl groups under acidic/neutral conditions.

- Byproduct Formation : Dimethylation or over-reduction of the amine group.

Q. Solutions :

- Use anhydrous solvents (e.g., THF) and low temperatures (0–5°C) during synthesis.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Advanced: How can reaction mechanisms for the functionalization of this compound be elucidated using kinetic and isotopic studies?

Answer:

Mechanistic Probes :

- Kinetic Isotope Effects (KIE) : Compare rates of protio/deutero compounds to identify rate-determining steps (e.g., C-Cl cleavage).

- Cross-Over Experiments : Test for intermolecular transfer in coupling reactions (e.g., Suzuki-Miyaura).

Case Study : uses ¹³C labeling to confirm C-N bond formation in imidazo[1,2-a]pyridine syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。